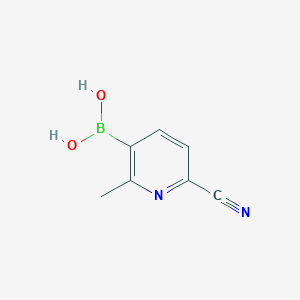

(6-Cyano-2-methylpyridin-3-yl)boronic acid

Description

Significance of Organoboron Compounds in C-C Bond Formation

Organoboron compounds, organic molecules featuring a carbon-boron bond, are foundational to contemporary organic synthesis. fiveable.me Their prominence stems primarily from their role in the formation of carbon-carbon (C-C) bonds, one of the most fundamental operations in chemical synthesis. nih.gov These compounds serve as key intermediates for building complex molecular frameworks. fiveable.me

A major advantage of organoboron compounds, including boronic acids, is their remarkable stability and generally low toxicity compared to many other organometallic reagents, which makes them safer and easier to handle. fiveable.menih.gov They are particularly valued for their participation in palladium-catalyzed cross-coupling reactions, most notably the Nobel prize-winning Suzuki-Miyaura reaction. researchgate.netdergipark.org.tr In this reaction, the organoboron compound acts as a nucleophile, efficiently coupling with an organic halide (electrophile) to form a new C-C bond with high functional group tolerance and under mild reaction conditions. fiveable.meresearchgate.net This capability has made the synthesis of complex biaryl compounds, which are common motifs in biologically active molecules, more efficient and accessible. researchgate.netorganic-chemistry.org Beyond their role as stoichiometric reagents, organoboron compounds are also gaining traction as catalysts in various C-C bond-forming reactions. nih.gov

The Unique Role of Heteroaromatic Boronic Acids in Chemical Research

Heteroaromatic boronic acids, which feature a boronic acid group attached to a heterocyclic aromatic ring system like pyridine (B92270), pyrrole, or furan, are indispensable tools in chemical research, especially in medicinal chemistry. nih.govchem-space.comresearchgate.net These compounds are frequently used as building blocks in the synthesis of bioactive molecules and complex natural products. chem-space.comacs.org The incorporation of heteroaromatic motifs is a common strategy in drug design, and heteroaromatic boronic acids provide a direct route to these structures. organic-chemistry.org

The unique character of heteroaromatic boronic acids lies in the electronic properties conferred by the heteroatom(s) in the aromatic ring. For instance, nitrogen-containing heterocycles like pyridine can pose challenges in certain reactions, such as the Suzuki-Miyaura coupling, because the basic nitrogen atom can inhibit the palladium catalyst. organic-chemistry.org However, the development of highly active and stable catalyst systems has largely overcome these limitations, enabling the efficient coupling of a wide variety of heteroaryl substrates. organic-chemistry.org Furthermore, some heterocyclic boronic acids have been found to exhibit unique and selective binding properties, such as high affinity for sialic acids, which are overexpressed in some tumor cells, suggesting potential applications in developing targeted therapies. rsc.org The inclusion of boron within conjugated organic and heteroaromatic systems is also a strategy for creating novel materials with interesting optical and electronic properties. uci.edu

Positioning of (6-Cyano-2-methylpyridin-3-yl)boronic Acid within Pyridinylboronic Acid Chemistry

This compound is a specific, substituted member of the pyridinylboronic acid family. Its structure, featuring a pyridine ring functionalized with a boronic acid at the 3-position, a cyano group at the 6-position, and a methyl group at the 2-position, makes it a highly tailored building block for organic synthesis.

The general class of pyridinylboronic acids is challenging to synthesize and isolate due to their amphoteric nature, but they are crucial reagents for introducing a pyridyl moiety into a target molecule via Suzuki coupling. dergipark.org.trorgsyn.org The specific substitution pattern of this compound dictates its unique reactivity and utility. The electron-withdrawing cyano group and the electron-donating methyl group on the pyridine ring modulate the electronic properties of the molecule, influencing its reactivity in cross-coupling reactions and the properties of the resulting products. This compound serves as a bespoke precursor for creating highly functionalized biaryl and heterobiaryl structures that would be difficult to access through other synthetic routes.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1256345-53-5 | chemicalbook.com |

| Molecular Formula | C₇H₇BN₂O₂ | nih.gov |

| Molecular Weight | 161.95 g/mol | kms-sale.comchemscene.com |

This interactive table provides key identifiers for the compound.

Overview of Research Trajectories for this compound Derivatives

Research involving this compound and its derivatives primarily focuses on its application as a key intermediate in the synthesis of complex, high-value molecules, particularly for the pharmaceutical industry. The unique arrangement of functional groups allows for sequential and site-selective modifications, making it a valuable component in multi-step syntheses.

A significant research trajectory for this compound is its use as a building block in the creation of macrocyclic compounds designed as kinase inhibitors. Kinases are a critical class of enzymes, and their inhibition is a major strategy in the development of anticancer therapies. The specific geometry and electronic nature of the (6-cyano-2-methylpyridin-3-yl) moiety can be crucial for achieving potent and selective binding to the target enzyme.

Furthermore, related structures containing the cyano-pyridone scaffold have been investigated for other biological activities. For example, derivatives of 2-pyridone have been shown to possess insecticidal properties. mdpi.com Other research has explored the synthesis of novel bipyridine derivatives from cyano-pyridine precursors, with subsequent evaluation of their cytotoxic activity against cancer cell lines. researchgate.net These areas suggest broader potential applications for derivatives originating from this compound in agrochemical and medicinal chemistry research. chem-space.comsprinpub.com

Table 2: Related Pyridinylboronic Acid Compounds and Their CAS Numbers

| Compound Name | CAS Number |

|---|---|

| (6-Methylpyridin-3-yl)boronic acid | 659742-21-9 |

| (6-Cyanopyridin-3-yl)boronic acid | 1011722-07-8 |

| (2-Cyanopyridin-3-yl)boronic acid | 874290-88-7 |

| (6-Methylpyridin-2-yl)boronic acid | 372963-50-3 |

| 3-Pyridylboronic acid | 1692-25-7 |

| (6-Cyano-4-methylpyridin-3-yl)boronic acid | 2225178-21-0 |

This interactive table showcases a selection of structurally related pyridinylboronic acids for comparison. Data sourced from orgsyn.orgbldpharm.combldpharm.comsigmaaldrich.comcymitquimica.comsigmaaldrich.com.

Properties

IUPAC Name |

(6-cyano-2-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c1-5-7(8(11)12)3-2-6(4-9)10-5/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVULONDIXVUBGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C#N)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 6 Cyano 2 Methylpyridin 3 Yl Boronic Acid Derivatives

Suzuki-Miyaura Cross-Coupling Reactions Involving (6-Cyano-2-methylpyridin-3-yl)boronic Acid

The palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or pseudohalide is a versatile method for constructing biaryl and other conjugated systems. researchgate.netlibretexts.org The general catalytic cycle involves three key steps: oxidative addition of the halide to a Pd(0) complex, transmetalation of the organoboron species to the Pd(II) center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.net For heteroaryl boronic acids like this compound, factors such as the electronic nature of the pyridine (B92270) ring and the presence of the cyano group can influence reactivity. nih.gov

This compound is expected to couple with a wide array of sp²-hybridized carbon electrophiles, including aryl, heteroaryl, and vinyl halides. The reactivity generally follows the trend I > Br > Cl, consistent with the bond dissociation energies of the carbon-halogen bond. organic-chemistry.org Recent advancements in catalyst systems have also enabled the efficient coupling of less reactive aryl chlorides. researchgate.net

Beyond halides, pseudohalides such as triflates (OTf), tosylates (OTs), and mesylates (OMs) are effective coupling partners. organic-chemistry.orgnih.gov These are particularly useful as they can be readily prepared from phenols, expanding the scope of accessible starting materials. The coupling of alkylboron reagents with aryl or vinyl halides is also well-established, though the use of this compound to couple with alkyl halides is less common and can be challenging due to competing side reactions like β-hydride elimination. mdpi.comnih.gov

The table below summarizes the expected scope of coupling partners for this compound based on established Suzuki-Miyaura reaction principles.

Interactive Data Table: Scope of Coupling Partners

| Coupling Partner Class | Specific Examples | General Reactivity Trend | Key Considerations |

|---|---|---|---|

| Aryl Halides | Iodobenzene, Bromobenzene, 4-Chlorotoluene | I > Br > Cl | Aryl chlorides often require more active catalysts/ligands. researchgate.net |

| Vinyl Halides | (E)-1-Bromo-1-hexene, 2-Bromostyrene | I > Br > Cl | Reaction typically proceeds with retention of stereochemistry. organic-chemistry.org |

| Heteroaryl Halides | 2-Bromothiophene, 3-Chloropyridine, 6-Chloropurine | Varies by heterocycle | Electron-deficient heterocycles can be challenging coupling partners. nih.govlookchem.com |

| Pseudohalides | Phenyl triflate, p-Tolyl tosylate, Aryl mesylates | Triflates > Tosylates/Mesylates | Tosylates and mesylates are cheaper and more stable alternatives to triflates. nih.gov |

| Alkylboron Reagents | B-alkyl-9-BBN derivatives, Alkylboronic acids | Primary > Secondary | Coupling with C(sp³)-boron reagents is feasible but can be lower yielding. nih.govmdpi.com |

The choice of the palladium precursor and, critically, the ancillary ligand, is paramount to the success of the Suzuki-Miyaura coupling. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. organic-chemistry.org The active catalyst is a Pd(0) species, which is often formed in situ from a Pd(II) precatalyst.

Ligands play a crucial role in stabilizing the palladium center, modulating its reactivity, and promoting the individual steps of the catalytic cycle.

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a classic ligand, but more electron-rich and bulky phosphines often provide superior results, especially for challenging substrates. organic-chemistry.org Biarylphosphine ligands such as SPhos and XPhos are highly effective for coupling a broad range of substrates, including aryl chlorides and tosylates. nih.govresearchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium, creating robust catalysts capable of high turnover numbers. nih.gov The presence of a nitrile group on the this compound suggests that nitrile-functionalized NHC-palladium complexes could be particularly effective, as the nitrile moiety can participate in stabilizing the catalytic complex. nih.gov

Interactive Data Table: Common Catalytic Systems

| Palladium Precursor | Ligand Type | Ligand Examples | Typical Substrates |

|---|---|---|---|

| Pd(OAc)₂ | Monodentate Phosphine | PCy₃, P(t-Bu)₃ | Aryl/vinyl triflates, hindered substrates organic-chemistry.org |

| Pd₂(dba)₃ | Bidentate Phosphine | dppf | General purpose, good for heteroaryl couplings nih.gov |

| Pd(PPh₃)₄ | None (pre-formed) | PPh₃ | Standard aryl/vinyl bromides and iodides |

| PdCl₂(dppf) | Pre-formed complex | dppf | General purpose, air-stable precatalyst nih.gov |

| Pd(OAc)₂ | Biaryl Phosphine | XPhos, SPhos, RuPhos | Aryl chlorides, tosylates, mesylates, heteroaryls nih.govnih.govresearchgate.net |

The base and solvent are not mere spectators in the Suzuki-Miyaura reaction; they actively influence reaction rates and efficiency. researchgate.nethes-so.ch

Role of the Base: The primary role of the base is to activate the boronic acid. libretexts.orgorganic-chemistry.org It reacts with the Lewis acidic boronic acid to form a more nucleophilic tetracoordinate boronate species [RB(OH)₃]⁻. researchgate.net This boronate is more readily transferred to the palladium center during the transmetalation step. Common bases include inorganic salts like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH), as well as organic bases. mdpi.comresearchgate.net The strength and concentration of the base can affect reaction selectivity, especially in competitive reactions between different boronic acids. researchgate.net

Solvent Effects: The solvent system, often a mixture of an organic solvent and water, can impact the reaction in several ways:

Solubility: It must dissolve the organic substrates, the catalyst, and the inorganic base to a sufficient extent.

Reactivity: Solvents can stabilize catalytic intermediates and modulate the reactivity of the base. hes-so.chnih.gov For instance, polar aprotic solvents like DMF or MeCN can alter the selectivity of coupling reactions involving substrates with multiple electrophilic sites. nih.gov

Rate: The water-to-organic solvent ratio can affect the reaction rate, likely by influencing the concentration of the base and the formation of the active boronate or oxo-palladium species. hes-so.ch Common organic solvents include toluene, tetrahydrofuran (B95107) (THF), and 1,2-dimethoxyethane (B42094) (DME). lookchem.com

Transmetalation is often the rate-determining step, and its precise mechanism has been a subject of extensive investigation. nih.govrsc.org Two primary pathways are generally considered for the reaction involving a palladium-halide complex (LₙPd(Ar)X) and a boronic acid (Ar'B(OH)₂).

Boronate Pathway (Path A): In this widely cited mechanism, the base (e.g., OH⁻) first reacts with the boronic acid to form the highly nucleophilic boronate anion [Ar'B(OH)₃]⁻. This anion then attacks the palladium(II) halide complex, displacing the halide and transferring the organic group to the palladium center. mdpi.comnih.gov

Oxo-Palladium Pathway (Path B): An alternative mechanism proposes that the base first reacts with the palladium(II) halide complex to form a palladium-hydroxo complex (LₙPd(Ar)OH). This species is more electron-rich and reacts directly with the neutral boronic acid to facilitate the transmetalation. nih.govresearchgate.net

Recent kinetic and mechanistic studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the oxo-palladium pathway (Path B) is often the kinetically dominant route. nih.govresearchgate.net The reaction between the palladium-hydroxo complex and the neutral boronic acid has been shown to be several orders of magnitude faster than the reaction between the palladium-halide complex and the boronate anion under these conditions. nih.gov The choice of base, solvent, and ligands can influence which pathway predominates. researchgate.netresearchgate.net

While the Suzuki-Miyaura coupling is highly efficient, certain side reactions can occur, leading to reduced yields of the desired cross-coupled product.

Homocoupling: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl (Ar-Ar). This can be promoted by the palladium catalyst, particularly in the presence of oxygen or at elevated temperatures. It becomes more significant if the transmetalation or reductive elimination steps are slow. hes-so.ch

Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. mdpi.com This side reaction is more common for electron-rich or sterically hindered boronic acids and can be problematic under certain pH conditions. Furan- and pyridinylboronic acids can be particularly susceptible to this process. nih.gov

Hydrolysis of Halides: For certain activated aryl halides, nucleophilic attack by the hydroxide ions from the base can lead to the formation of phenols as byproducts.

Careful optimization of reaction conditions—including the choice of catalyst, base, solvent, and temperature—is essential to minimize these undesired pathways.

Other Carbon-Carbon Bond Forming Reactions

While best known for its utility in Suzuki-Miyaura coupling, the carbon-boron bond in this compound can, in principle, participate in other carbon-carbon bond-forming transformations. Organoboron reagents are versatile intermediates in organic synthesis. researchgate.net

The fundamental reactivity involves the transfer of the carbon group from boron to an electrophilic carbon center. researchgate.net Although less common than palladium-catalyzed reactions, other transition metals can catalyze similar cross-couplings. Furthermore, under specific conditions, metal-free C-C bond formations are possible. For instance, the reaction of boronic acids with certain activated systems can lead to the formation of new C-C bonds without a transition metal catalyst, such as in cascade reactions to form complex heterocyclic structures. mdpi.com The pyridine adduct of borabenzene, a related organoboron heterocycle, has been shown to undergo Diels-Alder type cycloadditions with alkynes, a process involving the concerted formation of new C-C and C-B bonds. mdpi.com While specific examples employing this compound in these alternative reactions are not widely documented, its nature as a nucleophilic aryl source suggests its potential applicability in a broader range of C-C bond constructions beyond traditional Suzuki-Miyaura coupling.

Applications in Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a preexisting molecule, represent a powerful tool in the synthesis of complex cyclic and heterocyclic systems. While specific examples detailing the use of this compound in annulation reactions are not extensively documented in peer-reviewed literature, the reactivity of arylboronic acids in such transformations is well-established. For instance, a catalyst-free, thermo-promoted annulation of arylboronic acids with anthranils has been developed to produce acridines. researchgate.net This process, which proceeds via a proposed N–O bond cleavage at high temperatures, demonstrates the potential for arylboronic acids to participate in ring-forming cascades. researchgate.net

Given its structural features, this compound could conceivably participate in similar annulation strategies. The pyridine nitrogen and the cyano group could influence the electronic properties of the boronic acid and potentially modulate its reactivity in annulation processes. Further research in this area could unveil novel synthetic routes to fused pyridine systems.

Reactivity in other Cross-Coupling Methodologies

Beyond the widely used Suzuki-Miyaura coupling, pyridinylboronic acid scaffolds can participate in a range of other cross-coupling reactions, expanding their synthetic utility. The presence of the electron-withdrawing cyano group and the pyridine nitrogen in this compound can influence its reactivity in these transformations.

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. While boronic acids are not the typical coupling partners in the Heck reaction, related methodologies that proceed via a Heck-type mechanism could potentially involve pyridinylboronic acids.

Sonogashira Coupling: The Sonogashira coupling, which unites terminal alkynes with aryl or vinyl halides, typically under palladium-copper catalysis, is another key transformation. Arylboronic acids can be used in Sonogashira-type reactions, and it is plausible that this compound could serve as a coupling partner in the synthesis of alkynylpyridines.

Stille Coupling: The Stille coupling involves the reaction of an organostannane with an organic halide. While distinct from boronic acid chemistry, the functional group tolerance and broad scope of the Stille reaction make it a relevant comparison for assessing the synthetic potential of pyridinylboronic acids in constructing complex molecular architectures.

The following table summarizes the general conditions for these cross-coupling reactions, which could be adapted for use with this compound.

| Reaction | Catalyst | Typical Coupling Partners | Base | Solvent |

| Heck | Pd(OAc)₂, PdCl₂ | Aryl/vinyl halide, alkene | Organic or inorganic base | DMF, NMP, CH₃CN |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst | Aryl/vinyl halide, terminal alkyne | Amine base | THF, DMF |

| Stille | Pd catalyst | Organostannane, organic halide | Not always required | THF, toluene |

Functional Group Transformations of the Cyano Moiety and Pyridine Ring

The functional group handles present in this compound, namely the cyano group and the pyridine ring, offer opportunities for a variety of chemical modifications, allowing for the diversification of the molecular scaffold.

Chemical Modifications of the Nitrile Group in the Presence of the Boronic Acid

The cyano group is a versatile functional group that can be transformed into a range of other moieties. The selective modification of the nitrile in the presence of the boronic acid is a key consideration for the synthetic utility of this compound.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation would provide access to (6-carboxy-2-methylpyridin-3-yl)boronic acid, a valuable building block for further derivatization.

Reduction: The reduction of the nitrile group can lead to the formation of a primary amine. Various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, can be employed for this purpose. This would yield (6-(aminomethyl)-2-methylpyridin-3-yl)boronic acid, introducing a key nucleophilic site.

The following table outlines potential transformations of the cyano group:

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid |

| Reduction | LiAlH₄ then H₂O; or H₂, catalyst | Primary amine |

Reactions Affecting the Pyridine Nitrogen or Ring Substituents

The pyridine nitrogen atom, with its basic and nucleophilic character, can undergo a variety of chemical reactions. Additionally, the methyl group on the pyridine ring could potentially be functionalized.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA). This modification can alter the electronic properties of the pyridine ring and influence its reactivity in subsequent transformations.

Modification of the Methyl Group: While generally unreactive, the methyl group could potentially be functionalized through radical halogenation or other C-H activation strategies, although this would likely require harsh conditions that might not be compatible with the boronic acid moiety.

Asymmetric Transformations Utilizing Pyridinylboronic Acid Scaffolds

The development of asymmetric transformations is crucial for the synthesis of chiral molecules. Pyridinylboronic acid scaffolds have emerged as valuable components in the design of chiral catalysts and in stereoselective reactions.

Chiral Catalyst-Mediated Reactions

While specific examples employing this compound in chiral catalyst-mediated reactions are not prominent in the literature, the broader class of pyridinylboronic acids has been utilized in asymmetric synthesis. Chiral pyridine-containing ligands are widely used in asymmetric catalysis. hkbu.edu.hk These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

For instance, the rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to carbonyl-activated alkenyl pyridines has been reported for the construction of chiral pyridines. chim.it Furthermore, chiral oxazaborolidinium ions (COBIs) have been shown to be powerful Lewis acid catalysts for a variety of asymmetric transformations. sigmaaldrich.com

The presence of the cyano and methyl groups on the pyridine ring of this compound could be leveraged in the design of new chiral ligands or catalysts. The stereoelectronic properties of these substituents could play a crucial role in achieving high levels of enantioselectivity in asymmetric reactions. Further research is warranted to explore the potential of this and related pyridinylboronic acid scaffolds in the ever-expanding field of asymmetric catalysis.

Advanced Applications of 6 Cyano 2 Methylpyridin 3 Yl Boronic Acid in Complex Chemical Architectures

Synthesis of Heterobiaryls and Polyheterocyclic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between various organic halides and organoboron compounds. fishersci.co.uklibretexts.org (6-Cyano-2-methylpyridin-3-yl)boronic acid is an excellent coupling partner in these reactions for the synthesis of heterobiaryls and polyheterocyclic systems. The presence of the nitrogen atom in the pyridine (B92270) ring and the electron-withdrawing cyano group can influence the reactivity of the boronic acid and the properties of the resulting coupled products.

The general utility of pyridylboronic acids in Suzuki-Miyaura couplings is well-documented. For instance, the cross-coupling of 2-halopyridines with arylboronic acids is a common strategy for synthesizing 2-arylpyridines. nih.gov The reaction conditions for such couplings are often mild, employing a palladium catalyst and a suitable base. fishersci.co.uk The specific substitution pattern of this compound offers a route to highly functionalized pyridine-containing biaryls, which are prevalent motifs in medicinal chemistry and materials science.

Recent advancements in catalyst design have further expanded the scope of Suzuki-Miyaura couplings involving heteroaryl boronic acids, allowing for the coupling of even challenging substrates with high efficiency. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Pyridylboronic Acids

| Electrophile | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 3-Chloroanisole | 2,6-Dimethylphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 2',6'-Dimethyl-3-methoxybiphenyl | Good conversion |

| Aryl Halide | (6-Fluoro-3-pyridyl)boronic acid | P1/XPhos | K3PO4 | Dioxane/H2O | 3-Aryl-6-fluoropyridine | 91-99 |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl2 | - | - | 2-Arylpyridines | 5-89 |

This table presents examples of Suzuki-Miyaura reactions with related pyridylboronic acids to illustrate the general reaction conditions and outcomes.

Contributions to Building Block Libraries for Diversified Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore new areas of chemical space and identify novel bioactive compounds. researchgate.netnih.gov Boronic acids are key building blocks in DOS due to their versatility in a wide range of chemical transformations, most notably the Suzuki-Miyaura coupling.

This compound, with its distinct substitution pattern, is a valuable addition to building block libraries for DOS. The presence of multiple functional groups—the boronic acid, the cyano group, and the methyl group on the pyridine ring—allows for a variety of subsequent chemical modifications. This enables the rapid generation of a library of related but structurally distinct molecules from a single starting material. The pyridine core itself is a privileged structure in medicinal chemistry, further enhancing the value of this building block.

The generation of libraries of complex boronic acids has been achieved through multicomponent reactions, highlighting the potential for creating diverse molecular scaffolds. rsc.org

Precursors for Advanced Organic Materials Synthesis

Organoboron compounds are increasingly being explored as precursors for advanced organic materials with applications in electronics and photonics. Three-coordinated organoboron compounds, in particular, have shown promise as emitters in organic light-emitting diodes (OLEDs) due to their bright luminescence and high stability. rsc.org

The cyano-substituted pyridine ring in this compound can be a key component in the design of new organic electronic materials. The electron-withdrawing nature of the cyano group can influence the electronic properties of molecules derived from this precursor, potentially leading to materials with desirable charge-transport or emissive characteristics. While specific examples of advanced materials derived directly from this compound are not yet widely reported, the broader class of cyanopyridines and organoboron compounds are actively being investigated for such applications. ambeed.comresearchgate.net For instance, rare earth complexes incorporating functionalized organic ligands are being studied for their electroluminescent properties in OLEDs. nih.gov

Development of Novel Reagents and Intermediates for Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Boronic acids have been successfully employed in various MCRs, such as the Petasis borono-Mannich reaction. nih.gov

The unique combination of functional groups in this compound makes it an attractive candidate for the design of novel MCRs. The boronic acid can participate in the key bond-forming steps, while the cyano and methyl groups can either be inert handles for further functionalization or actively participate in the reaction cascade. The development of MCRs involving cyanopyridine derivatives can lead to the efficient synthesis of novel heterocyclic scaffolds with potential biological activity. For example, the synthesis of 3-cyano-2-pyridones has been achieved through a metal-free cascade reaction. mdpi.com

The use of boronic acids in MCRs has been shown to be a time- and cost-effective approach for the discovery and optimization of new drug candidates. rsc.org

Computational and Theoretical Investigations of 6 Cyano 2 Methylpyridin 3 Yl Boronic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (6-Cyano-2-methylpyridin-3-yl)boronic acid, these studies focus on how the arrangement of electrons, influenced by its distinct functional groups, dictates its stability and chemical behavior.

The electronic nature of an arylboronic acid is significantly affected by the substituents on the aromatic ring. Boronic acids are Lewis acids, and their acidity (pKa) is modulated by the electronic effects of these substituents. nih.gov Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect. nih.gov In the case of this compound, the molecule contains a strongly electron-withdrawing cyano (-CN) group and a weakly electron-donating methyl (-CH₃) group attached to a pyridine (B92270) ring, which itself has specific electronic characteristics.

Theoretical studies, often using Density Functional Theory (DFT), can precisely quantify these effects by calculating key electronic descriptors. eujournal.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. mdpi.com A smaller gap generally implies higher reactivity.

The cyano group's strong electron-withdrawing nature is expected to lower the energy of both the HOMO and LUMO orbitals of the molecule. eujournal.org This effect, combined with the pyridine ring's inherent electron-deficient character, influences the reactivity of the boronic acid group, particularly its susceptibility to engage in reactions like the Suzuki-Miyaura coupling. Quantum chemical calculations can model the charge distribution across the molecule, identifying the most electron-rich and electron-poor sites, which is crucial for predicting how it will interact with other reagents. mdpi.com

Table 1: Calculated Electronic Properties of this compound (Representative Values)

This table presents typical values derived from DFT calculations on structurally similar substituted arylboronic acids, as direct experimental or calculated values for this specific compound are not widely published. The B3LYP functional is commonly used for such calculations. lodz.plrsc.org

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.0 eV | Indicates electron-donating capability. A lower value suggests weaker electron donation. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. A lower value suggests stronger electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. mdpi.com |

| Dipole Moment (µ) | 4.2 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating complex reaction mechanisms. mdpi.com For reactions involving this compound, such as the widely used Suzuki-Miyaura cross-coupling, DFT calculations can map out the entire catalytic cycle. nih.govnih.gov

The Suzuki-Miyaura reaction typically involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with an organic halide.

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. This is the step where the boronic acid participates directly.

Reductive Elimination : The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst. rsc.orgresearchgate.net

Table 2: Role of DFT in Elucidating the Suzuki-Miyaura Reaction Mechanism

| Catalytic Step | Role of DFT Calculations |

|---|---|

| Oxidative Addition | Model the interaction of the catalyst with the aryl halide and calculate the activation energy for Pd insertion into the C-X bond. |

| Transmetalation | Determine the structure of the active boronate species, model its coordination to the Pd(II) center, and calculate the energy barrier for the transfer of the pyridyl group. nih.govmdpi.com |

| Reductive Elimination | Calculate the activation energy for the final C-C bond formation and release of the product from the palladium center. |

Analysis of Transition States and Energy Profiles in Boronic Acid Transformations

A primary goal of mechanistic studies is to identify the transition states (TS) that connect reactants, intermediates, and products along a reaction pathway. A transition state represents the highest energy point on the reaction coordinate for a given step. orientjchem.org By calculating the energy of the transition state relative to the reactants, DFT can determine the activation energy (energy barrier) for that step. rsc.org

Plotting the relative energies of all species (reactants, intermediates, transition states, and products) creates a reaction energy profile. This profile provides a visual representation of the entire mechanism, showing the thermodynamic and kinetic favorability of each step. For example, in the transmetalation step of a Suzuki coupling, DFT can compare the energy profiles for different proposed mechanisms, such as those involving different ligands on the palladium or different forms of the boronate, to determine the most likely pathway. mdpi.com This detailed energetic information is invaluable for understanding why a reaction is fast or slow and how it might be accelerated.

Table 3: Representative Energy Profile Data for a Transmetalation Step

Values are hypothetical but representative for a Pd-catalyzed cross-coupling reaction, illustrating the data obtained from DFT calculations. mdpi.com

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Pd(II) Complex + Boronate | 0.0 |

| TS1 | Transition state for boronate coordination | +12.5 |

| Intermediate | Coordinated Pd-boronate complex | -5.0 |

| TS2 | Transition state for aryl group transfer | +18.0 |

| Products | Di-organo Pd(II) Complex + B(OH)₃ | -10.0 |

Molecular Modeling of Interactions with Catalytic Species

Beyond energetics, molecular modeling provides detailed three-dimensional insights into how this compound interacts with a catalyst. nih.gov In the context of palladium-catalyzed reactions, this involves modeling the precise geometry of the intermediate complexes formed during the catalytic cycle. rsc.org

These models can calculate critical parameters such as the bond lengths between the boron atom, the palladium center, and coordinating atoms (like oxygen from the boronate or hydroxide (B78521) ligands), as well as bond angles and dihedral angles. mdpi.com This structural information is key to understanding the stability of intermediates and the feasibility of subsequent steps. For this compound, modeling can also assess the role of the pyridine nitrogen atom. The nitrogen's lone pair of electrons could potentially coordinate to the palladium center, influencing the geometry and reactivity of the complex in a way that is different from simple phenylboronic acids.

Furthermore, molecular modeling can be used to study the non-covalent interactions between the boronic acid substrate and the ligands on the catalyst. These interactions, such as steric hindrance or electronic repulsion/attraction, can have a profound impact on the efficiency and selectivity of the reaction. By modeling these interactions, researchers can rationally design or select more effective ligand systems for a specific substrate. mdpi.comnumberanalytics.com

Table 4: Key Interactions with Catalytic Species Studied by Molecular Modeling

| Type of Interaction | Modeled Parameters | Significance |

|---|---|---|

| Covalent Bonding | Bond lengths (e.g., Pd-O, Pd-C), bond angles | Determines the structure and stability of catalytic intermediates. mdpi.com |

| Coordination | Coordination number of Pd, potential coordination of the pyridine nitrogen | Influences the electronic environment of the metal center and its reactivity. |

| Steric Effects | Interatomic distances between substrate and catalyst ligands | Can hinder or facilitate the approach of the substrate to the catalyst, affecting reaction rates. |

| Electronic Effects | Charge distribution, orbital overlap | Explains the nature of the bonding and the flow of electrons during the reaction. |

Future Research Directions and Emerging Trends

Green Chemistry Approaches in the Synthesis and Reactions of (6-Cyano-2-methylpyridin-3-yl)boronic Acid

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, with a focus on reducing waste, minimizing energy consumption, and using less hazardous materials. biosynce.comosaka-u.ac.jp For organoboron compounds like this compound, future research is aimed at developing more environmentally benign synthetic routes and reaction conditions. nih.gov

Current research highlights several avenues for greener synthesis:

Alternative Solvents: A significant focus is on replacing traditional organic solvents with aqueous systems or safer alternatives. Palladium-catalyzed coupling reactions have been shown to be effective in water, which can simplify product isolation and reduce volatile organic compound (VOC) emissions. acs.org

Energy Efficiency: Developing reactions that proceed under milder conditions, such as at room temperature, reduces energy consumption. osaka-u.ac.jp The use of sunlight or LED light as an energy source for certain reactions is also a promising area of exploration. osaka-u.ac.jp

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are being prioritized. Iridium- or rhodium-catalyzed C-H activation for the borylation of pyridines is a prime example of a highly atom-efficient method for creating pyridinylboronic acids. arkat-usa.org

Reduced Toxicity: Organoboron species are generally noted for their low toxicity, which aligns well with green chemistry principles. nih.gov Future work will likely continue to leverage this property, designing syntheses that avoid toxic metals and hazardous reagents. nih.gov

An overview of green chemistry considerations for pyridylboronic acids is presented below.

| Green Chemistry Principle | Application in Pyridylboronic Acid Chemistry | Research Finding |

| Safer Solvents | Use of aqueous media for cross-coupling reactions. | Suzuki coupling reactions can be performed efficiently in water, tolerating a wide range of functional groups. acs.org |

| Energy Efficiency | Catalysis under ambient or light-induced conditions. | Syntheses using sunlight and oxygen have been developed, avoiding the need for high temperatures. osaka-u.ac.jp |

| Atom Economy | Direct C-H borylation of pyridine (B92270) rings. | Iridium- and rhodium-based catalysts enable direct borylation, avoiding the need for pre-functionalized halopyridines. arkat-usa.org |

| Less Hazardous Synthesis | Avoiding toxic metals and reagents. | Environmentally friendly methods have been developed for preparing pyridyl boranes, underscoring their low intrinsic toxicity. nih.govnih.gov |

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The success of cross-coupling reactions involving this compound heavily relies on the performance of the catalyst. While palladium-based systems are standard, ongoing research seeks to develop novel catalysts with superior activity, stability, and selectivity, especially for challenging substrates.

Key areas of development include:

Ligand Innovation: The design of advanced phosphine (B1218219) ligands is crucial. Monodentate biarylphosphine ligands and ligands like sodium 2′-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1′-biphenyl]-3-sulfonate have been shown to promote difficult couplings, including those involving heteroaryl chlorides. colab.wscancer.govnih.gov

Catalyst Stability and Activity: Pre-catalysts that form the active catalytic species under conditions where boronic acid decomposition is slow are highly desirable, particularly for unstable heteroaromatic boronic acids. colab.ws Highly active catalysts based on monophosphine ligands have demonstrated high efficiency in the Suzuki-Miyaura reaction of heteroaryl boronic acids, allowing for low catalyst loadings. acs.org

Broadening Substrate Compatibility: New catalyst systems aim to be versatile, effectively coupling a wide array of substrates, including those with sensitive functional groups or those prone to side reactions. nih.gov For instance, the [(t-Bu)2P(OH)]2PdCl2 (POPd) system has proven effective for coupling challenging pyrimidinyl chlorides. cancer.govnih.gov

The table below summarizes some advanced catalyst systems applicable to heteroarylboronic acid couplings.

Interactive Table: Novel Catalyst Systems for Heteroaryl Couplings| Catalyst System / Ligand | Target Reaction / Substrate | Key Advantage |

|---|---|---|

| Pd(OAc)₂ / S-Phos or X-Phos | Coupling of 2-pyridyl boronates with aryl chlorides/bromides. | Higher yields and shorter reaction times compared to older ligands like DPPF. colab.ws |

| [(t-Bu)₂P(OH)]₂PdCl₂ (POPd) / Sulfonated Ligand | Suzuki-Miyaura coupling of challenging phenyl and pyrimidinyl chlorides. | Effective for difficult, DNA-linked substrates. cancer.govnih.gov |

| Pd(OAc)₂ / Monophosphine Ligands (e.g., XPhos) | Suzuki-Miyaura reaction of various heteroaryl boronic acids and esters. | High activity at low catalyst loadings, effective for heteroaryl chlorides. acs.org |

Expansion of Reaction Scope to include Less Reactive Substrates

A significant frontier in cross-coupling chemistry is the ability to use less reactive substrates, which are often more abundant, less expensive, and more stable than their highly activated counterparts. Future research involving this compound will undoubtedly focus on developing methodologies to couple it with such challenging partners.

This includes:

Aryl Chlorides and Sulfonates: While aryl bromides and iodides are common coupling partners, the use of more stable and cheaper aryl chlorides, tosylates, and mesylates is a key goal. nih.gov Catalyst systems based on advanced biarylphosphine ligands have shown success in coupling heteroarylboronic acids with these less reactive electrophiles for the first time. nih.gov

Unactivated Alkyl Halides: Traditionally, coupling alkyl electrophiles has been difficult due to challenges like slow oxidative addition and competing β-hydride elimination. Recent breakthroughs have enabled the room-temperature Suzuki coupling of unactivated alkyl bromides with boronic acids. organic-chemistry.org

Sterically Hindered Substrates: Overcoming steric hindrance around the reaction centers of both the boronic acid and the coupling partner is a persistent challenge. The development of specialized ligands and catalysts is crucial for achieving high yields in these sterically demanding transformations.

Integration into Flow Chemistry and Automation Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms represents a major technological shift in organic synthesis. youtube.com These technologies offer enhanced safety, scalability, speed, and reproducibility, making them highly attractive for the synthesis and application of intermediates like this compound.

Key trends in this area include:

Continuous Flow Synthesis: Flow chemistry enables rapid and safe synthesis of boronic acids, including those involving hazardous organolithium chemistry, by offering precise control over reaction time, temperature, and mixing. organic-chemistry.orgacs.org This can lead to remarkable throughput, with syntheses completed in seconds. organic-chemistry.org

Automated Synthesis Platforms: Robotic systems can automate the entire workflow of a chemical synthesis, from reagent dispensing and reaction execution to purification and analysis. sigmaaldrich.comnih.gov Automated platforms have been specifically designed for common reactions like Suzuki couplings, allowing for the rapid generation of compound libraries for drug discovery and materials science. sigmaaldrich.comrsc.org

Data-Driven Synthesis: The integration of automation with data analysis and machine learning algorithms is creating "self-driving labs" that can autonomously plan and execute multi-step syntheses, optimizing reaction conditions in real-time. nih.gov

The advantages of integrating this compound into these platforms are significant, enabling high-throughput screening of reaction conditions, rapid library synthesis, and safer scale-up of manufacturing processes.

Exploration of New Synthetic Utilities for the Cyano and Boronic Acid Functionalities in Tandem Processes

The presence of both a cyano group and a boronic acid on the same molecule offers exciting opportunities for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. This approach significantly increases synthetic efficiency by reducing the number of steps, purifications, and reagent usage.

Future research will likely explore:

Sequential Functionalization: The distinct reactivity of the two groups allows for stepwise modification. For example, the boronic acid can first participate in a Suzuki coupling, followed by the chemical transformation of the cyano group into other valuable functionalities like primary amines, amides, ketones, or carboxylic acids. nih.govresearchgate.net The cyano group is a versatile precursor for a wide range of functional groups. researchgate.netacs.org

Tandem Catalytic Cycles: Designing processes where both groups participate in a coordinated fashion is a major goal. This could involve metal-catalyzed cascade additions or cyclizations where the boronic acid adds to the cyano group, leading to the rapid construction of complex heterocyclic structures. nih.gov

Radical Cascade Processes: The generation of pyridine-boryl radicals from cyanopyridines can initiate radical cascade processes, enabling complex difunctionalization reactions of alkenes. researchgate.net

Formal Cycloadditions: Unactivated cyano groups have been shown to participate as π-bonds in pericyclic cascade reactions, such as ene reactions and Diels-Alder cycloadditions, opening up metal-free strategies for constructing complex pyridine-containing polycycles. nih.gov

This dual functionality allows this compound to serve as a linchpin in convergent synthetic strategies, enabling the efficient assembly of complex molecular architectures.

Q & A

Q. What synthetic challenges are associated with (6-Cyano-2-methylpyridin-3-yl)boronic acid, and how are they addressed?

Boronic acids often require protection during synthesis due to their reactivity and sensitivity to purification. For aromatic boronic acids like this compound, common strategies include using prodrug precursors (e.g., boronic esters) to stabilize the boronic acid moiety during multi-step reactions. Post-synthetic deprotection under controlled conditions (e.g., acidic hydrolysis) is typically employed . Additionally, the presence of electron-withdrawing groups (e.g., cyano) may necessitate optimization of cross-coupling conditions to avoid side reactions.

Q. How can the purity and structural integrity of this compound be validated in synthetic workflows?

Analytical techniques such as HPLC-MS/MS are critical for detecting underivatized boronic acids at trace levels, especially when monitoring genotoxic impurities in drug substances. For structural confirmation, MALDI-TOF mass spectrometry combined with derivatization (e.g., diol complexation) prevents boroxine formation, which can obscure molecular ion peaks . Nuclear magnetic resonance (NMR) spectroscopy, particularly B NMR, is also used to confirm boron coordination environments .

Q. What are the key interactions of this compound with biological diols, and how are they experimentally characterized?

The boronic acid group reversibly binds 1,2- or 1,3-diols (e.g., sugars) via ester formation. Binding affinity and kinetics can be quantified using surface plasmon resonance (SPR) or stopped-flow fluorescence assays . For example, SPR studies with glycoproteins reveal that binding strength depends on saccharide accessibility and pH, with dissociation constants () in the micromolar range . Competitive assays using fructose or glucose analogs further elucidate selectivity .

Advanced Research Questions

Q. How does the cyano substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

The electron-withdrawing cyano group enhances the electrophilicity of the boronic acid, facilitating Suzuki-Miyaura couplings with electron-rich aryl halides. However, this can also lead to protodeboronation under basic conditions. Computational modeling (e.g., DFT calculations) is recommended to predict reactivity trends and optimize reaction parameters (e.g., base strength, solvent polarity) .

Q. What mechanistic insights support its potential as a proteasome inhibitor or anticancer agent?

Boronic acids inhibit proteasomes by forming reversible covalent bonds with catalytic threonine residues. The cyano and methyl groups in this compound may enhance target affinity by modulating steric and electronic interactions. Crystallographic studies of similar inhibitors (e.g., bortezomib) reveal critical hydrogen-bonding networks with the proteasome’s β5 subunit. In vitro assays using glioblastoma cells can evaluate cytotoxicity, while Western blotting detects ubiquitinated protein accumulation, confirming proteasome inhibition .

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein sensing platforms?

Immobilized boronic acids often exhibit secondary interactions (e.g., hydrophobic or electrostatic) with non-glycosylated proteins. To enhance selectivity:

Q. How do thermal degradation pathways impact its stability in material science applications?

Thermogravimetric analysis (TGA) reveals that aromatic boronic acids decompose via boroxine ring formation (dehydration) above 200°C. The methyl and cyano substituents may delay degradation by stabilizing the aromatic system through resonance. For flame-retardant applications, char yield and gas-phase radical scavenging efficiency should be quantified using microcalorimetry .

Key Recommendations for Researchers

- Prioritize boron shielding in NMR to avoid signal broadening.

- For in vivo studies, evaluate metabolic stability (e.g., cytochrome P450 assays) due to potential boronic acid oxidation.

- Collaborate with computational chemists to model binding interactions and reaction pathways, reducing experimental trial-and-error.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.